molecular formula C14H26N2O2 B11766506 tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate

tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate

Cat. No.: B11766506
M. Wt: 254.37 g/mol
InChI Key: ARPBNYXJNFAEGN-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a piperidine moiety, which is a six-membered nitrogen-containing ring. The tert-butyl group is attached to the azetidine ring, providing steric hindrance and stability to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .

Biology: In biological research, this compound is used to study the interactions of azetidine and piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azetidine and piperidine rings provide a unique structural framework that allows the compound to bind to specific sites on these targets . This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate is unique due to its combination of azetidine and piperidine rings, which provide distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3

InChI Key

ARPBNYXJNFAEGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2

Origin of Product

United States

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